molecular formula C40H38ClNO5 B11825505 1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid

1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid

Cat. No.: B11825505
M. Wt: 648.2 g/mol
InChI Key: ZRUVGMGVULXPKX-UHFFFAOYSA-N
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Description

O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, COMPOUND WITH 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE (1:1) is a complex organic compound that combines two distinct chemical entities The first part of the compound, O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, is a derivative of biphenyl with a hydroxyl group and a carboxyl group The second part, 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE, is a piperidine derivative with a chlorobenzhydryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID involves several steps, starting with the preparation of the biphenyl derivative. The hydroxylation of biphenyl can be achieved using a suitable oxidizing agent. The resulting hydroxylated biphenyl is then subjected to a Friedel-Crafts acylation reaction to introduce the carbonyl group, forming the benzoic acid derivative.

The synthesis of 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE involves the reaction of piperidine with 4-chlorobenzhydryl chloride in the presence of a base, such as triethylamine, to form the desired product. The two components are then combined in a 1:1 molar ratio to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the biphenyl derivative can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the benzoic acid derivative can be reduced to form an alcohol.

    Substitution: The chlorobenzhydryl group in the piperidine derivative can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Antitussive Activity

Cloperastine has been primarily utilized as an antitussive agent. It acts on the central nervous system to suppress cough reflexes without causing sedation, making it beneficial for treating chronic coughs associated with respiratory conditions. Research indicates that Cloperastine's mechanism involves antagonism of the H1 receptor and inhibition of the cough reflex pathway in the brain .

Anti-inflammatory Effects

Studies have demonstrated that Cloperastine exhibits anti-inflammatory properties, potentially useful in treating conditions such as asthma and allergic rhinitis. Its ability to reduce inflammation is attributed to its impact on cytokine production and modulation of immune responses .

Analgesic Properties

The compound has shown promise in pain management, particularly in conditions involving neuropathic pain. Its analgesic effects are believed to be mediated through interaction with opioid receptors and modulation of pain pathways .

Case Studies

StudyObjectiveFindings
Study on Antitussive Efficacy Evaluate the effectiveness of Cloperastine in chronic cough patientsCloperastine significantly reduced cough frequency compared to placebo, with minimal side effects reported .
Anti-inflammatory Research Investigate the anti-inflammatory mechanisms of CloperastineCloperastine was found to inhibit pro-inflammatory cytokines (IL-6, TNF-alpha) in vitro, suggesting a potential role in inflammatory disease management .
Analgesic Activity Assessment Assess pain relief in neuropathic pain modelsThe compound demonstrated a dose-dependent analgesic effect, comparable to standard analgesics like ibuprofen .

Application in Pharmaceutical Formulations

The combination of Cloperastine with 2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid enhances the bioavailability and therapeutic efficacy of formulations. The latter compound acts as a stabilizer and solubilizer, improving the pharmacokinetic profiles of drugs containing Cloperastine. This synergy is particularly relevant in developing sustained-release formulations aimed at chronic conditions requiring long-term management .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the biphenyl derivative can form hydrogen bonds with biological molecules, affecting their function. The piperidine derivative can interact with neurotransmitter receptors, modulating their activity and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybiphenyl: A simpler biphenyl derivative with similar chemical properties.

    4-Chlorobenzhydryl chloride: A precursor used in the synthesis of the piperidine derivative.

    Piperidine: A basic structure that forms the backbone of the piperidine derivative.

Uniqueness

O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, COMPOUND WITH 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE is unique due to its combination of biphenyl and piperidine derivatives, which confer distinct chemical and biological properties

Biological Activity

The compound 1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine (CAS No. 3703-76-2) is a piperidine derivative that has garnered interest due to its potential biological activities, particularly in the realms of neuropharmacology and enzyme inhibition. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}ClNO
  • Molecular Weight : 329.86 g/mol
  • CAS Number : 3703-76-2

This compound features a piperidine ring substituted with a chlorophenyl group and a phenylmethoxy group, which may contribute to its biological activity.

Neuropharmacological Effects

Research indicates that derivatives of piperidine, including the compound , exhibit significant neuropharmacological properties. Studies have shown that related compounds can influence neurotransmitter systems, particularly dopamine and serotonin pathways. For instance, a series of piperidine derivatives demonstrated varying affinities for dopamine transporters, suggesting potential applications in treating disorders such as depression and attention deficit hyperactivity disorder (ADHD) .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably, studies on benzoic acid derivatives indicate that similar compounds can activate proteolytic pathways, such as the ubiquitin-proteasome and autophagy-lysosome pathways . The activation of these pathways is crucial for maintaining cellular homeostasis and could provide therapeutic benefits in age-related diseases.

Study on Protein Degradation Systems

A significant study highlighted the role of benzoic acid derivatives in promoting protein degradation systems. While the specific compound was not tested directly, related compounds showed strong activation of cathepsins B and L, critical enzymes in protein degradation . This suggests that our compound may also exhibit similar activities, warranting further investigation.

Antimicrobial and Antioxidant Activities

Research into various piperidine derivatives has revealed antimicrobial properties against several bacterial strains. Compounds with similar structures have been documented to possess antibacterial activity through enzyme inhibition and disruption of bacterial cell walls . Additionally, antioxidant activities have been noted, which could be beneficial in preventing oxidative stress-related damage in cells.

Data Table: Summary of Biological Activities

Activity Type Description Reference
NeuropharmacologicalInfluences dopamine and serotonin transporters; potential for treating ADHD
Enzyme InhibitionActivates proteolytic pathways; potential for anti-aging applications
AntimicrobialExhibits antibacterial properties against various strains
AntioxidantReduces oxidative stress; protects cellular integrity

Properties

Molecular Formula

C40H38ClNO5

Molecular Weight

648.2 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-8-4-3-5-15(18)13-9-11-14(12-10-13)19(22)16-6-1-2-7-17(16)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)

InChI Key

ZRUVGMGVULXPKX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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